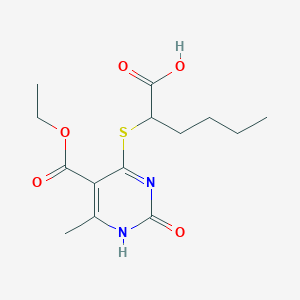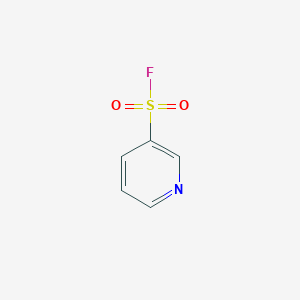
Pyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-3-sulfonyl fluoride, also known as PyFluor, is a compound with the empirical formula C5H4FNO2S . It is used for the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base .
Molecular Structure Analysis
The molecular weight of this compound is 161.15 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
This compound can be used for the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base . Compared with other common deoxyfluorination reagents, for example, DAST, it exhibits less elimination side products in direct comparison on certain substrates .Scientific Research Applications
Synthesis and Medicinal Chemistry
Pyridine-3-sulfonyl fluoride has been utilized in the synthesis of various chemical compounds. A sulfur-functionalized aminoacrolein derivative was used for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This methodology was particularly effective for the synthesis of pyrazole-4-sulfonamides, demonstrating the utility of this reagent. The reactivity was expanded to provide rapid access to other heterocyclic sulfonyl fluorides, including pyrimidines and pyridines (Tucker et al., 2015).
Radiopharmaceutical Development
Sulfonyl fluorides, including this compound, have been explored as potential labeling agents for 18F in radiopharmaceutical development. The study developed a general route to prepare various arylsulfonyl [(18)F]fluorides from their sulfonyl chloride analogues. The addition of pyridine was found to simplify radiotracer purification without significantly affecting observed yields, highlighting its role in the development of aqueous, room temperature (18)F labeling strategies (Inkster et al., 2012).
Fluorination Methods
A mild and convenient protocol for fluorinating carbon sites adjacent to nitrogen in pyridines was presented, using silver difluoride. This method allowed access to fluorinated derivatives of medicinally important compounds, including 2-substituted pyridines prepared by subsequent nucleophilic displacement of fluoride. This fluorination method is crucial for producing compounds of interest in medicinal research (Fier & Hartwig, 2013).
Material Science
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties were investigated. These polymers were prepared using a diamine containing pyridine and trifluoromethylphenyl groups, showcasing their utility in material science, especially due to their amorphous nature, high glass transition temperatures, and low dielectric constants (Liu et al., 2013).
Synthetic Chemistry
A Cu-catalyzed endo-selective asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethenesulfonyl fluorides was developed, providing a method to a wide range of chiral pyrrolidine-3-sulfonyl fluorides. This protocol showcased the synthetic utility in sulfur(VI) fluoride exchange (SuFEx) chemistry, indicating the relevance of this compound in synthetic applications (Li et al., 2021).
Safety and Hazards
Future Directions
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This presents new horizons for the synthesis of sulfonyl fluorides .
Mechanism of Action
Target of Action
Pyridine-3-sulfonyl fluoride is a versatile compound that has been used in various chemical reactions. Its primary targets are primary and secondary alcohols . It interacts with these alcohols in the presence of an amidine or guanidine base .
Mode of Action
The compound acts as a deoxyfluorination reagent . It facilitates the conversion of primary and secondary alcohols into their corresponding fluorides . This process is known as deoxyfluorination . The compound’s interaction with its targets results in the formation of new carbon-fluorine bonds .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of sulfonyl fluorides from sulfonic acids . This process involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides .
Result of Action
The primary result of this compound’s action is the formation of new carbon-fluorine bonds . This can lead to the synthesis of a variety of fluorinated compounds, which have applications in various fields, including medicinal chemistry and materials science .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture . Additionally, factors such as temperature and pH can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Pyridine-3-sulfonyl fluoride is known to play a role in biochemical reactions. It is often used in the synthesis of fluorescent dyes (fluorophores) when conveniently functionalized with reactive pyridyl receptors . These fluorophores have emerged as effective sensors to detect and quantify chemical species with high accuracy through fluorescent imaging and spectroscopy .
Cellular Effects
It is known that pyridyl-substituted fluorophores, which can be synthesized using this compound, play an important role in fluorescence sensing, a technique used for high sensitivity, selectivity, and real-time monitoring of biological and environmentally relevant species .
Molecular Mechanism
It is known to be involved in the synthesis of sulfonyl fluorides through an electrochemical oxidative coupling of thiols and potassium fluoride . This process is carried out at room temperature and atmospheric pressure, and the yield of the targeted sulfonyl fluoride can reach up to 92% in only 5 minutes .
Temporal Effects in Laboratory Settings
It is known that the electrochemical synthesis of sulfonyl fluorides using this compound is a quick process, with the reaction completing in just 5 minutes .
Metabolic Pathways
It is known to be involved in the synthesis of sulfonyl fluorides, which are used in various biochemical reactions .
Transport and Distribution
It is known that the electrochemical synthesis of sulfonyl fluorides using this compound can be carried out under mild conditions, suggesting that it may be well-tolerated by cells .
Subcellular Localization
It is known that pyridyl-substituted fluorophores, which can be synthesized using this compound, can be used to detect and quantify chemical species in cells through fluorescent imaging and spectroscopy .
Properties
IUPAC Name |
pyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSVHXOPGVZFGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373307-61-9 |
Source


|
| Record name | pyridine-3-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)

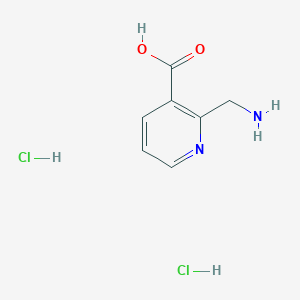
![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)
![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)
![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)
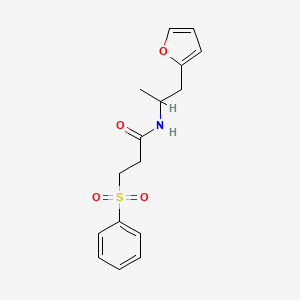
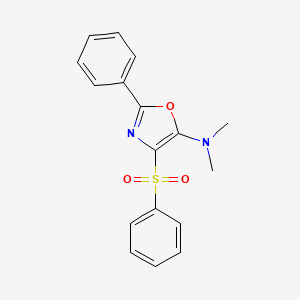
![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)
![3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)
![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)
